molecular formula C11H14BrNO B1599299 N-Sec-butyl 2-bromobenzamide CAS No. 349092-72-4

N-Sec-butyl 2-bromobenzamide

Cat. No.: B1599299
CAS No.: 349092-72-4
M. Wt: 256.14 g/mol
InChI Key: PQOASHWPVVMDQI-UHFFFAOYSA-N
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Description

N-Sec-butyl 2-bromobenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a sec-butyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Sec-butyl 2-bromobenzamide can be synthesized by reacting 2-bromobenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification through crystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Sec-butyl 2-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Sec-butylbenzylamine.

    Oxidation: Various oxidized derivatives of the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: It has shown potential as an anti-tumor agent by inhibiting the proliferation of cancer cells.

    Organic Synthesis: It serves as a starting material for the synthesis of novel pharmaceuticals and agrochemicals.

    Environmental Science: It can be used in the study of environmental pollutants and their degradation.

Mechanism of Action

The mechanism of action of N-Sec-butyl 2-bromobenzamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes involved in the metabolism of xenobiotics. Additionally, it induces autophagy, a process crucial for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl 2-bromobenzamide
  • N-Isobutyl 2-bromobenzamide
  • N-Tert-butyl 2-bromobenzamide

Uniqueness

N-Sec-butyl 2-bromobenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Biological Activity

N-Sec-butyl 2-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}BrN
  • CAS Number : 349092-72-4

The compound features a bromine atom at the second position of the benzamide ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a chemotherapeutic agent.

  • Cytotoxicity : In vitro studies demonstrate that this compound has significant cytotoxic effects on breast cancer (MCF-7) and liver cancer (Huh7) cells. The IC50_{50} values indicate a strong potential for further development as an anticancer drug.
Cell Line IC50_{50} (mM) Reference Compound
MCF-70.27Hydroxyurea (9.76 mM)
Huh745.815-FU

These findings suggest that this compound could be more effective than some current treatments, warranting further investigation into its mechanism of action.

The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of specific protein kinases that are often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues.

  • Protein Kinase Inhibition : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, similar to other compounds in its class. This action is crucial as CDKs play a significant role in cell cycle regulation and proliferation.

Case Studies and Research Findings

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, with an IC50_{50} value lower than that of the reference drug hydroxyurea, indicating superior efficacy in targeting breast cancer cells .
  • Mechanistic Insights : Research utilizing docking studies has suggested that this compound interacts with the epidermal growth factor receptor (EGFR), a critical player in tumor growth and survival . This interaction may contribute to its ability to inhibit cell proliferation.
  • Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal Vero cells, suggesting a favorable safety profile for further development as an anticancer therapeutic .

Properties

IUPAC Name

2-bromo-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOASHWPVVMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408840
Record name N-SEC-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349092-72-4
Record name N-SEC-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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